molecular formula C14H12N2S B2638670 2-(2-Thienyl)-3-(4-toluidino)acrylonitrile CAS No. 303995-13-3

2-(2-Thienyl)-3-(4-toluidino)acrylonitrile

Cat. No. B2638670
CAS RN: 303995-13-3
M. Wt: 240.32
InChI Key: ATAQYMQMLUJKAB-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Thienyl)-3-(4-toluidino)acrylonitrile, commonly referred to as 2T3TN, is an organosulfur compound with a range of applications in scientific research and industrial processes. It is a colorless solid with a molar mass of 241.35 g/mol and a melting point of 54-55°C. 2T3TN is a versatile compound that has a variety of useful properties, such as its ability to act as a catalyst, its low toxicity, and its ability to bind to metal ions.

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

The molecular structure of various acrylonitriles, including 2-(2-Thienyl)-3-(4-toluidino)acrylonitrile, has been extensively studied. Research has shown that these molecules can form simple hydrogen-bonded chains and sheets through a combination of hydrogen bonds and π-π interactions, demonstrating the potential for complex molecular architectures (Cobo et al., 2006).

Antifungal and Anticancer Properties

A series of 3-aryl-2-(2-thienyl)acrylonitriles have been synthesized and evaluated for their antifungal and cytotoxic activities. These compounds demonstrated promising potential against a range of fungi and cancer cell lines (Quiroga et al., 2007).

Kinase Inhibition and Antineoplastic Efficacy

Recent research has highlighted the kinase inhibitory activity of new 2-(thien-2-yl)-acrylonitriles. Certain derivatives exhibited significant antineoplastic efficacy in hepatoma models, suggesting their potential use in cancer treatment. This effect is attributed to the induction of apoptotic pathways, highlighting a specific mechanism of action (Schaller et al., 2021).

Synthesis of Heterocyclic Compounds

The synthesis of various heterocyclic compounds using 2-(2-thienyl)-acrylonitriles has been explored. These reactions lead to new derivatives with potential applications in organic and medicinal chemistry (Vasyun’kina et al., 2005), (Elgemeie et al., 1988).

Functional Material Development

Research has shown that derivatives of 2-(2-thienyl)-acrylonitriles can be used to develop functional materials with unique properties. These include conjugated polymers with low bandgaps, indicating potential applications in electronics and optoelectronics (Park et al., 2010).

Nonlinear Optical Limiting

Thiophene dyes based on acrylonitrile derivatives, including those with 2-(thien-2-yl) groups, have been designed for nonlinear optical limiting applications. These materials show promise in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018).

properties

IUPAC Name

(E)-3-(4-methylanilino)-2-thiophen-2-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S/c1-11-4-6-13(7-5-11)16-10-12(9-15)14-3-2-8-17-14/h2-8,10,16H,1H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAQYMQMLUJKAB-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=C(C#N)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C(\C#N)/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Thienyl)-3-(4-toluidino)acrylonitrile

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